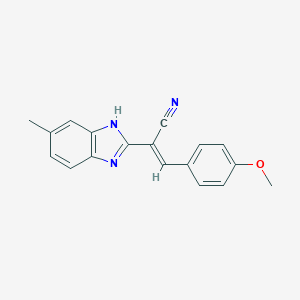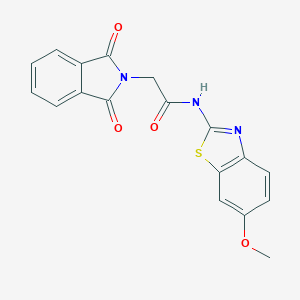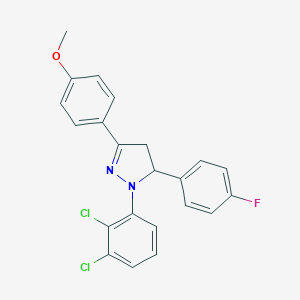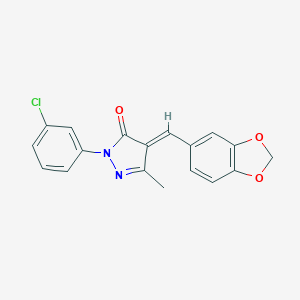![molecular formula C21H25N3O2 B391615 N-[1-(ADAMANTAN-1-YL)ETHYL]-5-NITROQUINOLIN-8-AMINE](/img/structure/B391615.png)
N-[1-(ADAMANTAN-1-YL)ETHYL]-5-NITROQUINOLIN-8-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-Adamantyl)ethyl]-5-nitroquinolin-8-amine is a synthetic organic compound characterized by the presence of an adamantyl group, a nitroquinoline moiety, and an amine functional group. The adamantyl group is known for its bulky, diamond-like structure, which imparts unique physical and chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)ETHYL]-5-NITROQUINOLIN-8-AMINE typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the alkylation of adamantane with an appropriate alkyl halide under acidic conditions.
Nitration of Quinoline: The quinoline ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The adamantyl intermediate is then coupled with the nitrated quinoline derivative in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[1-(ADAMANTAN-1-YL)ETHYL]-5-NITROQUINOLIN-8-AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific properties.
Biology
The compound has potential applications in biological research due to its structural similarity to biologically active molecules. It can be used in the study of enzyme interactions, receptor binding, and as a probe in biochemical assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its adamantyl group is known to enhance the stability and bioavailability of drugs, making it a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its robust chemical structure and stability.
Mécanisme D'action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)ETHYL]-5-NITROQUINOLIN-8-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The nitroquinoline moiety may participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(1-Adamantyl)ethyl]-4-nitroquinolin-8-amine
- N-[1-(1-Adamantyl)ethyl]-6-nitroquinolin-8-amine
- N-[1-(1-Adamantyl)ethyl]-5-nitroquinolin-6-amine
Uniqueness
N-[1-(1-Adamantyl)ethyl]-5-nitroquinolin-8-amine is unique due to the specific positioning of the nitro group on the quinoline ring, which can significantly influence its chemical reactivity and biological activity
This detailed overview highlights the significance of N-[1-(ADAMANTAN-1-YL)ETHYL]-5-NITROQUINOLIN-8-AMINE in scientific research and its potential applications across multiple disciplines
Propriétés
Formule moléculaire |
C21H25N3O2 |
|---|---|
Poids moléculaire |
351.4g/mol |
Nom IUPAC |
N-[1-(1-adamantyl)ethyl]-5-nitroquinolin-8-amine |
InChI |
InChI=1S/C21H25N3O2/c1-13(21-10-14-7-15(11-21)9-16(8-14)12-21)23-18-4-5-19(24(25)26)17-3-2-6-22-20(17)18/h2-6,13-16,23H,7-12H2,1H3 |
Clé InChI |
GPMSZXBPITXKKZ-UHFFFAOYSA-N |
SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=N5 |
SMILES canonique |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE](/img/structure/B391534.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-(3-phenyl-2-propenylidene)acetohydrazide](/img/structure/B391537.png)
![3-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid](/img/structure/B391538.png)
![N-[2-{4-nitrophenyl}-1-({2-[1-(5-methyl-2-furyl)ethylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B391539.png)

![Methyl 4-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]benzoate](/img/structure/B391543.png)
![2,4-Dichlorobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391544.png)
![(E)-1-(4-chloro-3-nitrophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine](/img/structure/B391546.png)
![1-(2-methyl-2H-tetraazol-5-yl)ethanone [1-(2-methyl-2H-tetraazol-5-yl)ethylidene]hydrazone](/img/structure/B391549.png)
![2-(1H-INDOL-3-YL)-N'-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]ACETOHYDRAZIDE](/img/structure/B391550.png)


![N-(4-bromophenyl)-2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B391556.png)
